1,4,4-Trimethoxycyclohex-1-ene
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Overview
Description
1,4,4-Trimethoxycyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethoxycyclohex-1-ene typically involves the methoxylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms with methoxy groups at the 1, 4, and 4 positions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
1,4,4-Trimethoxycyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethoxycyclohex-1-ene involves its interaction with molecular targets through its methoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to donate methoxy groups plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
1,4,4-Trimethylcyclohexene: Similar in structure but with methyl groups instead of methoxy groups.
Cyclohexane: A simpler cycloalkane without any substituents.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Uniqueness
1,4,4-Trimethoxycyclohex-1-ene is unique due to the presence of three methoxy groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1,4,4-trimethoxycyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-10-8-4-6-9(11-2,12-3)7-5-8/h4H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIUVBSTVRVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC(CC1)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10764282 |
Source
|
Record name | 1,4,4-Trimethoxycyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10764282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112465-66-4 |
Source
|
Record name | 1,4,4-Trimethoxycyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10764282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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